Isoaesculioside D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C58H90O24 |
|---|---|
Molecular Weight |
1171.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-9-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C58H90O24/c1-11-25(3)48(73)81-45-46(82-49(74)26(4)12-2)58(24-62)28(19-53(45,5)6)27-13-14-32-54(7)17-16-34(55(8,23-61)31(54)15-18-56(32,9)57(27,10)20-33(58)63)77-52-43(79-51-40(69)38(67)36(65)30(22-60)76-51)41(70)42(44(80-52)47(71)72)78-50-39(68)37(66)35(64)29(21-59)75-50/h11-13,28-46,50-52,59-70H,14-24H2,1-10H3,(H,71,72)/b25-11?,26-12+/t28-,29+,30+,31+,32+,33+,34-,35+,36+,37-,38-,39+,40+,41-,42-,43+,44-,45-,46-,50-,51-,52+,54-,55+,56+,57+,58-/m0/s1 |
InChI Key |
YUWQEHOPYCXSDK-PSMIPPPRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of Isoaesculioside D and Related Triterpenoid Saponins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and quantification of Isoaesculioside D and its closely related triterpenoid (B12794562) saponins (B1172615). The information presented is intended to support research, discovery, and development efforts in the fields of natural products chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the complex family of triterpenoid saponins found within the plant genus Aesculus, commonly known as horse chestnuts or buckeyes. These saponins are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties. While the specific compound "this compound" is not widely cited in scientific literature, it is understood to be one of the numerous structurally similar saponins present in Aesculus species. This guide will focus on the primary natural source of these compounds, Aesculus chinensis, and the well-characterized, closely related saponins, such as isoescin Ia, which provide a representative framework for understanding the isolation and quantification of this class of molecules.
Natural Sources and Quantitative Data
The primary natural source of this compound and related saponins is the seeds of the Chinese horse chestnut, Aesculus chinensis Bge.[1][2][3]. Different varieties of this species, such as Aesculus chinensis Bge. var. chekiangensis, have been found to be rich sources of a diverse array of triterpenoid saponins[1].
Quantitative analysis of the major saponins in the seeds of Aesculus chinensis has been performed using methods such as high-performance liquid chromatography (HPLC). The content of these saponins can vary, but representative data for the major related compounds, escin (B49666) Ia, isoescin Ia, escin Ib, and isoescin Ib, are summarized in the table below.
| Compound | Plant Source | Part Used | Method of Analysis | Concentration (% of dry weight) | Reference |
| Escin Ia | Aesculus chinensis | Seeds | HPLC | 0.25 - 0.75 | [4] |
| Isoescin Ia | Aesculus chinensis | Seeds | HPLC | 0.15 - 0.45 | [4] |
| Escin Ib | Aesculus chinensis | Seeds | HPLC | 0.10 - 0.30 | [4] |
| Isoescin Ib | Aesculus chinensis | Seeds | HPLC | 0.05 - 0.20 | [4] |
Experimental Protocols
The isolation and purification of triterpenoid saponins from Aesculus chinensis seeds involve a multi-step process. The following is a detailed methodology synthesized from established experimental protocols for the isolation of saponins like isoescin Ia.
1. Extraction
-
Plant Material Preparation: Air-dried seeds of Aesculus chinensis are ground into a fine powder.
-
Solvent Extraction: The powdered seeds are extracted with 70% aqueous ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the saponins.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
2. Preliminary Fractionation
-
Macroporous Resin Chromatography: The crude extract is subjected to chromatography on a macroporous resin column (e.g., D101). The column is washed with water to remove sugars and other polar impurities, followed by elution with increasing concentrations of ethanol in water. The saponin-rich fraction, typically eluting with 60-80% ethanol, is collected.
3. Chromatographic Purification
-
Column Chromatography: The saponin-rich fraction is further purified by repeated column chromatography. A common approach involves:
-
Silica Gel Chromatography: Elution with a gradient of chloroform-methanol-water is used to separate the saponins into several sub-fractions based on polarity.
-
Reversed-Phase C18 Chromatography: Further separation of the sub-fractions is achieved using a reversed-phase C18 column with a methanol-water or acetonitrile-water gradient.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of individual saponins, such as isoescin Ia, is performed by preparative HPLC on a C18 column. A typical mobile phase would be a mixture of methanol, water, and a small amount of acetic acid to improve peak shape[3].
4. Structure Elucidation
The structures of the isolated saponins are determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure of the aglycone and the sugar moieties, as well as their linkage points.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the isolation of triterpenoid saponins from Aesculus chinensis and a conceptual signaling pathway where these compounds might exert their biological effects.
References
- 1. Bioactive Triterpenoid Saponins From the Seeds of Aesculus chinensis Bge. var. chekiangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bioactive Triterpenoid Saponins From the Seeds of Aesculus chinensis Bge. var. chekiangensis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Isoaesculioside D: A Technical Overview for Scientific Professionals
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Isoaesculioside D, a complex triterpenoid (B12794562) saponin, has been identified as a compound of interest within the scientific community, particularly in the fields of drug discovery and dermatology. This technical guide provides a comprehensive overview of its chemical properties, and available biological data, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Data
A clear understanding of the fundamental properties of this compound is crucial for its application in research and development. The table below summarizes its key identifiers and molecular characteristics.
| Property | Value |
| CAS Number | 1184581-59-6 |
| Molecular Formula | C₅₈H₉₀O₂₄ |
| Molecular Weight | 1171.32 g/mol |
| Source | Aesculus chinensis (Chinese horse chestnut) |
Biological Activity and Potential Applications
While dedicated research on this compound is still emerging, preliminary findings and studies on related compounds from its source, Aesculus chinensis, suggest several areas of potential biological activity.
A key area of interest is its potential application in dermatology , specifically in anti-aging formulations . A patent application has highlighted this compound as an agent for preventing or ameliorating skin aging, with a proposed mechanism related to the suppression of wrinkle formation and mitigation of skin sagging.
The broader class of triterpenoid saponins (B1172615) isolated from Aesculus chinensis has been investigated for a range of pharmacological effects. These studies provide a foundation for understanding the potential bioactivities of this compound. Reported activities for related compounds include:
-
Neuroprotective properties .[1]
-
Antihyperglycemic effects , suggesting a potential role in managing blood sugar levels.[3]
It is important to note that these activities have been demonstrated for a mixture of saponins or for individual compounds other than this compound. Further research is required to specifically elucidate the biological profile of this compound.
Experimental Protocols: A General Framework
Detailed experimental protocols for this compound are not yet widely published. However, based on studies of similar triterpenoid saponins from Aesculus chinensis, a general workflow for its isolation and characterization can be outlined.
Isolation and Purification Workflow
Caption: General workflow for the isolation of this compound.
The process typically begins with the extraction of the plant material, followed by a series of chromatographic steps to separate and purify the target compound.
Structure Elucidation
The chemical structure of this compound and related saponins is determined using a combination of spectroscopic techniques.
Caption: Spectroscopic methods for structure elucidation.
Future Directions
The existing data, although limited, positions this compound as a promising candidate for further investigation. Future research should focus on:
-
Dedicated Biological Screening: Comprehensive studies to determine the specific cytotoxic, neuroprotective, anti-inflammatory, and anti-aging properties of pure this compound.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms. For instance, studies on related compounds from Aesculus chinensis have implicated the PI3K/AKT pathway in antihyperglycemic effects.[3]
-
In Vivo Efficacy and Safety: Preclinical animal studies to evaluate the in vivo efficacy and safety profile of this compound for its potential therapeutic applications.
This technical guide serves as a foundational resource for the scientific community. As more research becomes available, a clearer picture of the therapeutic potential of this compound will undoubtedly emerge, paving the way for novel applications in medicine and dermatology.
References
- 1. Bioactive Triterpenoid Saponins From the Seeds of Aesculus chinensis Bge. var. chekiangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoid Saponins from the Seeds of Aesculus chinensis and Their Cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihyperglycemic effects of triterpenoid saponins from the seeds of Aesculus chinensis Bge - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Potential: A Technical Guide to the Biological Activity of Triterpenoid Saponins from Aesculus Species
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Triterpenoid (B12794562) saponins (B1172615), a diverse class of natural products, are gaining significant attention in the scientific community for their broad spectrum of biological activities. Among these, saponins isolated from the genus Aesculus, commonly known as horse chestnuts, have demonstrated promising anti-inflammatory, cytotoxic (anti-cancer), and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of triterpenoid saponins from Aesculus chinensis, with a particular focus on their potential as therapeutic agents. This document consolidates quantitative data from preclinical studies, outlines detailed experimental protocols for assessing their activity, and visualizes the key signaling pathways involved in their mechanism of action. While specific data on "Isoaesculioside D" is limited in publicly available literature, this guide focuses on structurally related and co-isolated saponins from Aesculus chinensis to provide a comprehensive understanding of this class of compounds.
Introduction
Saponins are glycosides of triterpenes or steroids and are widely distributed in the plant kingdom.[1] Triterpenoid saponins, characterized by a 30-carbon aglycone backbone, exhibit a remarkable diversity in their structure, which contributes to their wide range of pharmacological effects. The genus Aesculus has been a rich source of novel triterpenoid saponins, many of which have been investigated for their therapeutic potential.[2]
This whitepaper will delve into the cytotoxic, anti-inflammatory, and neuroprotective activities of prominent triterpenoid saponins isolated from Aesculus chinensis. By presenting a consolidated view of the existing research, including quantitative data and methodological insights, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Biological Activities of Triterpenoid Saponins from Aesculus chinensis
Cytotoxic Activity
A significant body of research has focused on the anti-cancer potential of triterpenoid saponins from Aesculus chinensis. These compounds have been shown to exhibit potent cytotoxicity against a variety of human cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis, or programmed cell death.[3][4]
Table 1: Cytotoxic Activity of Triterpenoid Saponins from Aesculus chinensis
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | Hep G2 | 2-21 | [5] |
| HCT-116 | 2-21 | [5] | |
| MGC-803 | 2-21 | [5] | |
| Compound 9 | Hep G2 | 2-21 | [5] |
| HCT-116 | 2-21 | [5] | |
| MGC-803 | 2-21 | [5] | |
| Compound 14 | Hep G2 | 2-21 | [5] |
| HCT-116 | 2-21 | [5] | |
| MGC-803 | 2-21 | [5] | |
| Compound 15 | Hep G2 | 2-21 | [5] |
| HCT-116 | 2-21 | [5] | |
| MGC-803 | 2-21 | [5] | |
| MCF-7 | 7.1 - 31.3 | [6] | |
| Compound 16 | Hep G2 | 2-21 | [5] |
| HCT-116 | 2-21 | [5] | |
| MGC-803 | 2-21 | [5] | |
| MCF-7 | 7.1 - 31.3 | [6] | |
| Compound 18 | Hep G2 | 2-21 | [5] |
| HCT-116 | 2-21 | [5] | |
| MGC-803 | 2-21 | [5] | |
| Compound 19 | MCF-7 | 7.1 - 31.3 | [6] |
| Compound 22 | Hep G2 | 2-21 | [5] |
| HCT-116 | 2-21 | [5] | |
| MGC-803 | 2-21 | [5] | |
| Compound 23 | MCF-7 | 7.1 - 31.3 | [6] |
| Compound 24 | MCF-7 | 7.1 - 31.3 | [6] |
| Compound 25 | MCF-7 | 7.1 - 31.3 | [6] |
| Aesculusoside A | MCF-7 | > 50 | [6] |
| Aesculusoside B | MCF-7 | > 50 | [6] |
| Aesculusoside C | MCF-7 | > 50 | [6] |
| Aesculusoside D | MCF-7 | > 50 | [6] |
| Aesculusoside E | MCF-7 | > 50 | [6] |
| Aesculusoside F | MCF-7 | > 50 | [6] |
Note: The specific structures for compounds 8, 9, 14, 15, 16, 18, 19, 22, 23, 24, and 25 can be found in the cited literature.[5][6]
Anti-inflammatory Activity
Several saponins from Aesculus chinensis have demonstrated significant anti-inflammatory effects.[7] The primary mechanism is believed to be the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of inflammatory mediators.[8][9]
Neuroprotective Activity
Emerging research suggests that triterpenoid saponins from Aesculus species may possess neuroprotective properties. Studies have shown that certain saponins can protect neuronal cells from injury and apoptosis.[5]
Experimental Protocols
This section outlines the general methodologies employed in the assessment of the biological activities of triterpenoid saponins.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]
-
Cell Culture: Human cancer cell lines (e.g., Hep G2, HCT-116, MGC-803, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test saponin (B1150181) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of saponin that inhibits cell growth by 50%) is calculated.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This model is commonly used to evaluate the acute anti-inflammatory activity of compounds.[12]
-
Animals: Mice or rats are used as experimental models.
-
Compound Administration: The test saponin is administered orally or intraperitoneally at various doses.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.[13][14][15]
-
Cell Lysis: Cells treated with the saponin are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., NF-κB, p-IκBα, caspases) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
The biological activities of triterpenoid saponins from Aesculus are mediated through the modulation of various intracellular signaling pathways.
Apoptosis Induction in Cancer Cells
The cytotoxic effects of these saponins are primarily attributed to the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptosis induction by triterpenoid saponins.
Anti-inflammatory Signaling
The anti-inflammatory effects are largely mediated by the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Saponins from Aesculus have been shown to inhibit this process.[9]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow for Biological Activity Screening
A typical workflow for investigating the biological activity of novel triterpenoid saponins involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for saponin bioactivity.
Conclusion and Future Directions
Triterpenoid saponins from Aesculus chinensis represent a promising class of natural products with significant potential for the development of novel therapeutic agents. Their demonstrated cytotoxic and anti-inflammatory activities, coupled with emerging evidence of neuroprotective effects, warrant further investigation. While research on specific isomers like this compound is needed, the collective data on related compounds provides a strong rationale for continued exploration of this chemical space.
Future research should focus on:
-
Isolation and characterization of novel saponins from Aesculus species.
-
In-depth mechanistic studies to fully elucidate the signaling pathways modulated by these compounds.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities.
-
Preclinical and clinical studies to evaluate the safety and efficacy of the most promising candidates in relevant disease models.
By addressing these key areas, the full therapeutic potential of triterpenoid saponins from Aesculus can be unlocked, paving the way for the development of new and effective treatments for cancer, inflammatory diseases, and neurodegenerative disorders.
References
- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo anti-inflammatory activities of triterpene saponins from Clematis florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Triterpenoid Saponins From the Seeds of Aesculus chinensis Bge. var. chekiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triterpenoid Saponins from the Seeds of Aesculus chinensis and Their Cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Protective and proliferative effect of Aesculus indica extract on stressed human adipose stem cells via downregulation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. protocols.io [protocols.io]
- 12. Anti-inflammatory activities of triterpenoid saponins from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Isoaesculioside D: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoaesculioside D, a triterpenoid (B12794562) saponin (B1150181) found in the seeds of the Horse Chestnut tree (Aesculus hippocastanum), is emerging as a compound of significant interest for its potential therapeutic applications, particularly in the realm of dermatology and skin aging. While research on this specific molecule is in its nascent stages, the well-documented pharmacological activities of Aesculus hippocastanum extracts, rich in a complex of saponins (B1172615) collectively known as escin (B49666) (of which this compound is a constituent), provide a strong foundation for its investigation. This technical guide synthesizes the available preclinical data and outlines the potential mechanisms of action, offering a roadmap for future research and development.
The primary therapeutic focus of this compound and related saponins lies in their ability to modulate key factors in skin aging, including the integrity of the extracellular matrix (ECM) and the activity of degradative enzymes. This document provides a detailed overview of the quantitative data from studies on Aesculus hippocastanum extracts, outlines relevant experimental methodologies, and visualizes the implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Aesculus hippocastanum extracts, providing insights into their bioactivity. It is important to note that these results are for extracts and not for isolated this compound.
Table 1: Effect of Aesculus hippocastanum Flower Extract on Dermal-Epidermal Junction Protein Expression
| Protein Target | Concentration of Extract | Percentage Increase vs. Untreated Control (n=6) |
| Collagen IV | 0.5% | 51.5%[1] |
| Collagen VII | Not specified | Data in patent, but specific values not extracted |
| Fibronectin | Not specified | Data in patent, but specific values not extracted |
Data extracted from patent US10363212B2, which describes a cosmetic composition containing an extract of Aesculus hippocastanum.[1][2]
Table 2: Regulation of Matrix Metalloproteinase (MMP) Gene Expression by Aesculus hippocastanum Seed Extract (HCE) in Diabetic Wound Healing in Rats
| Gene Target | Treatment Group | Time Point | Result vs. Control |
| MMP-1 | HCE-treated | Day 7 | Increased[3] |
| MMP-1 | HCE-treated | Day 14 | Reduced[3] |
| MMP-9 | HCE-treated | Day 7 & 14 | Decreased (p < 0.05)[3] |
This study highlights the modulatory effect of the extract on MMPs, which are crucial in tissue remodeling and degradation.[3][4]
Experimental Protocols
Understanding the methodologies employed in the foundational research is critical for replication and further investigation.
1. Cell Culture and Protein Expression Analysis (Adapted from Patent US10363212B2)
-
Cell Line: Human dermal fibroblasts.
-
Treatment: Cells are cultured in a suitable medium and treated with the Aesculus hippocastanum extract at specified concentrations (e.g., 0.5%).
-
Protein Expression Quantification:
-
Immunolabeling: After treatment, cells are fixed and incubated with primary antibodies specific to the target proteins (Collagen IV, Collagen VII, Fibronectin).
-
Secondary Antibody Incubation: Fluorescently-labeled secondary antibodies are used for detection.
-
Image Analysis: Fluorescence intensity is quantified using image analysis software to determine the percentage increase in protein expression compared to untreated control cells.
-
2. In Vivo Diabetic Wound Healing Model (Adapted from Kant et al., 2019)
-
Animal Model: Streptozotocin-induced diabetic rats.
-
Wound Creation: Excisional wounds are created on the dorsal side of the animals.
-
Treatment: A topical formulation of the Aesculus hippocastanum seed extract is applied to the wounds.
-
Gene Expression Analysis:
-
Tissue Harvesting: Wound tissue is collected at different time points (e.g., day 3, 7, and 14).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue and reverse transcribed into cDNA.
-
Real-Time PCR: Quantitative real-time PCR is performed using specific primers for MMP-1 and MMP-9 to determine the relative gene expression levels.
-
-
Biochemical Analysis:
-
Hydroxyproline Assay: To measure collagen deposition in the wound tissue.
-
Myeloperoxidase (MPO) Assay: To assess neutrophil infiltration as a marker of inflammation.
-
Malondialdehyde (MDA) Assay: To measure lipid peroxidation as an indicator of oxidative stress.
-
Signaling Pathways and Mechanisms of Action
The anti-aging effects of Aesculus hippocastanum saponins, including this compound, are likely mediated through a multi-target mechanism involving the stimulation of ECM protein synthesis and the inhibition of enzymatic degradation.
Caption: Proposed mechanism of this compound in promoting skin health.
Workflow for Investigating this compound
The following workflow outlines a logical progression for the systematic evaluation of this compound's therapeutic potential.
Caption: A streamlined workflow for the development of this compound.
The available evidence strongly suggests that saponins from Aesculus hippocastanum, including this compound, hold significant promise as therapeutic agents for combating the signs of skin aging. The demonstrated ability of horse chestnut extracts to enhance the synthesis of crucial ECM proteins and inhibit the activity of degradative enzymes provides a compelling rationale for the focused investigation of its individual components.
Future research should prioritize the isolation and purification of this compound to enable a precise evaluation of its bioactivity, independent of the other constituents of the extract. In-depth studies are required to elucidate the specific signaling pathways modulated by this molecule, including its effects on transcription factors and kinase cascades involved in collagen synthesis and MMP regulation. Furthermore, well-designed in vivo studies using animal models of photoaging and chronological aging will be essential to validate its efficacy and safety profile for topical applications. The development of advanced delivery systems to enhance the dermal penetration of this compound will also be a critical step in translating its therapeutic potential into effective clinical applications.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US10363212B2 - Aesculus hippocastanum extract - Google Patents [patents.google.com]
- 3. Effect of Horse-chestnut seed extract on matrix metalloproteinase-1 and -9 during diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ethnobotanical Uses of Plants Containing Isoaesculioside D: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical analysis, and potential pharmacological significance of plants containing Isoaesculioside D. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents from natural sources. While direct ethnobotanical uses attributed specifically to this compound are not documented, this guide explores the traditional medicinal applications of its known plant sources, primarily from the Barringtonia genus. Detailed, generalized experimental protocols for the extraction, isolation, and quantification of triterpenoid (B12794562) saponins (B1172615) like this compound are provided, alongside a discussion of the known biological activities of extracts from the host plants. This guide aims to bridge the gap between traditional knowledge and modern scientific investigation, highlighting the potential of this compound as a subject for future pharmacological research.
Introduction
This compound is a triterpenoid saponin (B1150181) that has been identified in plant species of the Barringtonia genus. Saponins are a diverse group of naturally occurring glycosides known for a wide range of biological activities. The ethnobotanical significance of saponin-containing plants is vast, with many species being utilized in traditional medicine systems worldwide for their therapeutic properties. This guide focuses on the known plant sources of this compound and their documented uses in traditional medicine, providing a foundation for further scientific inquiry into the specific pharmacological role of this compound.
Plant Sources and Ethnobotanical Uses
This compound has been isolated from the following plant species:
-
Barringtonia acutangula (L.) Gaertn.
-
Barringtonia racemosa (L.) Spreng.
Both species have a rich history of use in traditional medicine across Asia and Africa. A summary of their ethnobotanical applications is presented below.
Barringtonia acutangula (Freshwater Mangrove, Indian Oak)
Barringtonia acutangula is a well-regarded medicinal plant in Ayurvedic and other traditional systems of medicine.[1][2][3] Various parts of the plant are used to treat a wide array of ailments.
Table 1: Ethnobotanical Uses of Barringtonia acutangula
| Plant Part | Traditional Use | Preparation and Administration |
| Bark | Blood purification, skin diseases, respiratory relief, gum inflammation.[2][4] | Decoction is taken internally for blood purification and skin ailments. Boiled bark is used as a rinse for gum issues.[2][4] |
| Root | Fever, splenomegaly, insect and spider bites.[2] | The powdered root is administered in divided doses. |
| Leaves | Diarrhea, intestinal worms, skin eruptions.[2][5] | Fresh juice is mixed with honey for diarrhea. A paste is applied topically for skin conditions.[2][5] |
| Seeds | Pain, localized swelling, eye diseases, emetic.[2][5] | A paste of the seeds is applied topically. Used as a collyrium for eye ailments. Mixed with milk to induce vomiting.[2][5] |
| Fruit | Hemolytic diseases, abdominal colic, syphilis.[1][3] | Used in various traditional formulations. |
Barringtonia racemosa (Powder-puff Tree, Putat)
Barringtonia racemosa is another prominent medicinal plant with diverse applications in traditional healing practices.
Table 2: Ethnobotanical Uses of Barringtonia racemosa
| Plant Part | Traditional Use | Preparation and Administration |
| Bark | Fish poison, tanning agent, rheumatism.[6][7][8] | Powdered bark is used to stun fish. High tannin content allows for its use in tanning. A decoction is applied externally for rheumatism.[6][8] |
| Root | Antimalarial, febrifuge.[7][8][9] | A decoction of the root is used to treat fever and malaria.[8] |
| Leaves | High blood pressure, depurative, chickenpox.[7][9] | Pounded leaves are applied to treat chickenpox. Traditionally used for hypertension.[7] |
| Seeds | Eye inflammation, parturition aid, insecticide.[7][9] | Used to treat eye inflammation and by midwives during childbirth. Used as an insecticide.[7][9] |
| Fruit | Cough, asthma, diarrhea, malaria.[7][8] | Used to treat respiratory and gastrointestinal issues. The Zulu tribe uses the fruit for malaria.[7] |
Quantitative Analysis of this compound
Currently, there is a notable lack of published quantitative data specifically detailing the concentration of this compound in Barringtonia acutangula and Barringtonia racemosa. While studies have quantified total phenolic and flavonoid content in extracts of these plants, specific quantification of this compound remains an area for future research. The development of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for determining the concentration of this compound in various plant parts and extracts.
Experimental Protocols
The following sections outline generalized experimental protocols for the extraction, isolation, and quantification of triterpenoid saponins like this compound from plant material. These protocols are based on established methodologies for saponin analysis and can be adapted and optimized for this compound.
Extraction and Isolation of Triterpenoid Saponins
The extraction and isolation of saponins from plant material is a multi-step process involving solvent extraction and chromatographic purification.
References
- 1. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Identification of Triterpenoid Saponin From Kurz Seeds | PDF | Chromatography | Thin Layer Chromatography [scribd.com]
- 4. Pharmacognostical evaluation of Barringtonia acutangula leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acutangulosides A-F, monodesmosidic saponins from the bark of Barringtonia acutangula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neliti.com [neliti.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological Activities of Barringtonia Racemosa (Lecythidaceae) and the Quantitative Analysis of Phenolic Acids And Flavonoids Present in the Various Bioactive Extracts of the Species - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 9. Antioxidant and Cytotoxic Effect of Barringtonia racemosa and Hibiscus sabdariffa Fruit Extracts in MCF-7 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isoaesculioside D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoaesculioside D is a complex triterpenoid (B12794562) saponin (B1150181) with the molecular formula C58H90O24. As a member of the saponin family, it is of significant interest for its potential biological activities and therapeutic applications. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of water and acetonitrile, both containing a small amount of phosphoric acid to ensure good peak shape. Detection is performed at a low UV wavelength, as saponins (B1172615) typically lack a strong chromophore.[1] Quantification is based on the peak area of this compound compared to a calibration curve prepared from a reference standard.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Methanol (B129727) (analytical grade)
-
This compound reference standard (purity ≥95%)
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: 0.1% Phosphoric acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 to 200 µg/mL.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., seeds, leaves) at a constant weight and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method
The chromatographic conditions are summarized in the table below.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: 0.1% Phosphoric acid in Acetonitrile |
| Gradient Elution | 0-10 min, 30-50% B10-25 min, 50-70% B25-30 min, 70-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Data Presentation
The following tables summarize the expected performance characteristics of this validated HPLC method, based on typical results for similar saponin analyses.
Table 2: Method Validation Parameters
| Parameter | Typical Performance Characteristic |
| Linearity (r²) | ≥ 0.999 |
| Range | 10 - 200 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | |
| - Intraday | < 2% |
| - Interday | < 3% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Table 3: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Repeatability (%RSD for 6 injections) | < 2.0% |
Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound in various samples, including plant extracts. The method is specific, linear, precise, and accurate over the specified concentration range. This protocol provides a valuable tool for researchers, scientists, and drug development professionals working with this compound.
References
Application Note: Mass Spectrometry Characterization of Isoaesculioside D
Abstract
This application note details a comprehensive approach for the characterization of Isoaesculioside D, a triterpenoid (B12794562) saponin (B1150181), using advanced mass spectrometry (MS) techniques. The protocols provided herein are designed for researchers, scientists, and drug development professionals engaged in the analysis of natural products. This document outlines the methodologies for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and tandem mass spectrometry (MS/MS) for structural elucidation. The presented workflows are applicable for both qualitative and quantitative assessments of this compound in various sample matrices.
Introduction
Triterpenoid saponins (B1172615) are a diverse class of natural products exhibiting a wide range of biological activities, making them attractive candidates for pharmaceutical development.[1][2] this compound belongs to this family of compounds and its detailed structural characterization is crucial for understanding its mechanism of action and for quality control purposes. Mass spectrometry, particularly when coupled with liquid chromatography, offers a sensitive and specific platform for the analysis of these complex molecules.[3][4] This note provides a standardized protocol for the characterization of this compound, focusing on the interpretation of fragmentation patterns to elucidate its aglycone structure and sugar sequence.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate and reproducible MS analysis.
Materials:
-
Plant material or sample containing this compound
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol for Plant Material Extraction:
-
Homogenization: Weigh 1 gram of dried and powdered plant material.
-
Extraction: Add 10 mL of 80% methanol, vortex thoroughly for 5 minutes.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pooling: Combine the supernatants from all three extractions.
-
Evaporation: Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 50% methanol for LC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
Protocol for SPE Cleanup (Optional, for complex matrices):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the reconstituted extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the saponins with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate and reconstitute in an appropriate volume of the initial mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Parameters:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Cone Voltage | 30 V | -30 V |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temp. | 350 °C | 350 °C |
| Desolvation Gas | Nitrogen, 800 L/hr | Nitrogen, 800 L/hr |
| Mass Range | m/z 100 - 2000 | m/z 100 - 2000 |
| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS | Full Scan MS and Data-Dependent MS/MS |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem MS is critical for confirming the identity of this compound and elucidating its structure by analyzing its fragmentation pattern.[3][5]
MS/MS Parameters:
| Parameter | Value |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 20-60 eV) |
| Acquisition | Product Ion Scan |
Expected Fragmentation Pattern:
Triterpenoid saponins typically consist of a non-polar aglycone (the triterpenoid) and one or more polar sugar chains. In MS/MS, the glycosidic bonds are readily cleaved, leading to the neutral loss of sugar residues.
-
Sugar Moiety Losses: Expect to observe neutral losses corresponding to common sugar units.
-
Hexose (B10828440) (e.g., Glucose, Galactose): -162.05 Da
-
Pentose (B10789219) (e.g., Arabinose, Xylose): -132.04 Da
-
Deoxyhexose (e.g., Rhamnose): -146.06 Da
-
Glucuronic acid: -176.03 Da
-
-
Aglycone Fragmentation: After the loss of sugar chains, the aglycone itself will fragment, providing structural information about the triterpenoid core.
Data Interpretation Workflow:
-
Identify the Precursor Ion: In the full scan MS spectrum, locate the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion of this compound.
-
Analyze the MS/MS Spectrum:
-
Identify the sequential neutral losses of sugar units to determine the sugar sequence and composition.
-
The remaining ion after all sugar losses corresponds to the aglycone.
-
Analyze the fragmentation pattern of the aglycone to confirm its structure.
-
Data Presentation
The following table summarizes the expected mass spectrometric data for a hypothetical triterpenoid saponin with a structure similar to what might be expected for this compound (e.g., an aglycone of ~450-500 Da with three sugar units).
| Ion Type | m/z (example) | Description |
| [M+H]⁺ | 943.5 | Protonated molecule |
| [M+Na]⁺ | 965.5 | Sodiated adduct |
| [M-H]⁻ | 941.5 | Deprotonated molecule |
| [M-H-Hexose]⁻ | 779.5 | Loss of one hexose unit |
| [M-H-Hexose-Pentose]⁻ | 647.5 | Loss of a hexose and a pentose unit |
| [Aglycone-H]⁻ | 485.5 | Deprotonated aglycone after loss of all sugars |
Visualizations
Caption: Experimental workflow for the MS characterization of this compound.
Caption: Hypothetical fragmentation pathway of this compound in negative ion mode.
Conclusion
The methods described in this application note provide a robust framework for the detailed mass spectrometric characterization of this compound. By employing high-resolution LC-MS and tandem MS, researchers can confidently identify and structurally elucidate this and other related triterpenoid saponins. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix used.
References
- 1. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. deepdyve.com [deepdyve.com]
- 5. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Isoaesculioside D in Plant Extracts by UPLC-MS/MS
Abstract
This application note presents a detailed protocol for the quantification of Isoaesculioside D, a triterpenoid (B12794562) saponin (B1150181), in plant extracts, particularly from the seeds of Aesculus species. The methodology utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique ideal for the analysis of complex plant matrices. This document provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes information on the chemical properties of this compound, a summary of quantitative data for related saponins (B1172615) found in Aesculus chinensis, and a proposed signaling pathway potentially modulated by this class of compounds. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Triterpenoid saponins from the genus Aesculus (horse chestnut) are a class of bioactive compounds with a wide range of documented pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1] this compound is a complex triterpenoid saponin with the molecular formula C58H90O24 and a molecular weight of 1171.3 g/mol .[2] Accurate and precise quantification of individual saponins like this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating their pharmacokinetic and pharmacodynamic profiles. UPLC-MS/MS offers superior resolution, sensitivity, and specificity compared to traditional methods like HPLC-UV or HPLC-ELSD, making it the method of choice for this application.[3][4]
Chemical Structure
This compound
-
Molecular Formula: C58H90O24
-
Molecular Weight: 1171.3 g/mol
-
CAS No.: 1184581-59-6[2]
(Note: A 2D structure image would typically be included here if available in a drawable format.)
Experimental Protocols
Sample Preparation: Extraction of Saponins from Aesculus chinensis Seeds
This protocol is adapted from established methods for the extraction of major saponins from Aesculus chinensis seeds.[5][6]
Reagents and Materials:
-
Dried seeds of Aesculus chinensis
-
70% Methanol (B129727) (HPLC grade)
-
Deionized water
-
Grinder or mill
-
Ultrasonic bath or accelerated solvent extractor (ASE)
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Grind the dried seeds of Aesculus chinensis into a fine powder (approximately 40-60 mesh).
-
Accurately weigh 1.0 g of the powdered sample into an extraction vessel.
-
Add 20 mL of 70% methanol to the sample.
-
Ultrasonic Extraction: Place the vessel in an ultrasonic bath and extract for 30 minutes at 60°C. Repeat the extraction process twice with fresh solvent.
-
Accelerated Solvent Extraction (ASE) (Alternative): An optimized ASE procedure can be employed using 70% methanol as the extraction solvent at a temperature of 120°C for two static cycles of 7 minutes each.[5]
-
Combine the extracts and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial for analysis.
Experimental Workflow for Sample Preparation
UPLC-MS/MS Quantification of this compound
This protocol is a proposed method based on the successful quantification of other triterpenoid saponins from Aesculus and other plant genera.[3][7] Optimization and validation are required for routine use.
Instrumentation:
-
UPLC System with a binary solvent manager and sample manager
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 2.0 60 40 8.0 10 90 9.0 10 90 9.1 95 5 | 12.0 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative (preferred for saponins)[7]
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 650 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound: The specific precursor and product ions for this compound need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer. Based on its molecular weight of 1171.3, the precursor ion [M-H]⁻ would be approximately m/z 1170.3. Product ions would result from the loss of sugar moieties and fragmentation of the aglycone.
Proposed MRM Transitions for Quantification and Confirmation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound (Quantifier) | ~1170.3 | To be determined | To be determined | To be determined |
| This compound (Qualifier) | ~1170.3 | To be determined | To be determined | To be determined |
| Internal Standard (e.g., Digoxin) | 779.4 | 649.4 | 60 | 25 |
(Note: The above table requires experimental determination of optimal parameters for this compound.)
Data Presentation
While quantitative data for this compound is not yet available in the literature, the following table summarizes the content of four major saponins found in five different samples of Aesculus chinensis seeds, as determined by HPLC.[5] This provides a reference for the expected concentration range of related compounds.
Table 1: Content of Major Saponins in Aesculus chinensis Seeds (mg/g)
| Sample No. | Escin Ia | Escin Ib | Isoescin Ia | Isoescin Ib | Total |
| 1 | 10.25 ± 0.31 | 5.89 ± 0.18 | 9.87 ± 0.29 | 4.65 ± 0.14 | 30.66 |
| 2 | 9.88 ± 0.29 | 5.67 ± 0.17 | 9.54 ± 0.28 | 4.32 ± 0.13 | 29.41 |
| 3 | 11.01 ± 0.33 | 6.21 ± 0.19 | 10.55 ± 0.31 | 5.01 ± 0.15 | 32.78 |
| 4 | 9.56 ± 0.28 | 5.43 ± 0.16 | 9.12 ± 0.27 | 4.11 ± 0.12 | 28.22 |
| 5 | 10.54 ± 0.32 | 6.02 ± 0.18 | 10.13 ± 0.30 | 4.87 ± 0.15 | 31.56 |
Data presented as mean ± standard deviation (n=3). Data sourced from Chen et al., 2007.[5]
Proposed Signaling Pathway
Triterpenoid saponins isolated from Aesculus chinensis have been shown to exhibit biological activity, with some compounds demonstrating the potential to upregulate the PI3K/AKT signaling pathway.[8] This pathway is a critical intracellular cascade that regulates cell survival, proliferation, and growth.[9][10] The diagram below illustrates the key components of this pathway, which may be a target for this compound.
PI3K/AKT Signaling Pathway
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in plant extracts using UPLC-MS/MS. The described protocols for sample preparation and analysis are based on established methods for similar compounds and offer a robust starting point for method development and validation. While specific quantitative and MS/MS data for this compound are currently limited, the information provided herein will aid researchers in developing sensitive and accurate analytical methods for this and other related triterpenoid saponins. Further research is warranted to isolate and characterize this compound from its natural sources, determine its precise quantitative levels, and elucidate its specific biological activities and mechanisms of action.
References
- 1. escholarship.org [escholarship.org]
- 2. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of four major saponins in the seeds of Aesculus chinensis Bunge using accelerated solvent extraction followed by high-performance liquid chromatography and electrospray-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive Triterpenoid Saponins From the Seeds of Aesculus chinensis Bge. var. chekiangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Anti-proliferative Activity of Isoaesculioside D on Cancer Cell Lines
Introduction
Currently, there is no publicly available scientific literature detailing the anti-proliferative activity of a compound specifically named "Isoaesculioside D" on any cancer cell lines. Extensive searches of scientific databases have not yielded any studies that investigate the cytotoxic, anti-cancer, or any other biological effects of this particular molecule.
The information presented below is a generalized template for application notes and protocols that researchers can adapt should "this compound" become available and its biological activities be explored. The experimental designs and methodologies are based on standard assays used to characterize the anti-proliferative effects of novel compounds.
Section 1: Quantitative Data Summary (Hypothetical Data)
Should research be conducted, the anti-proliferative activity of this compound would be quantified and summarized. A typical data presentation is shown below.
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HCT116 | Colon Carcinoma | Data Not Available |
| HeLa | Cervical Carcinoma | Data Not Available |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.
Section 2: Experimental Protocols (Generalized)
The following are detailed, generalized protocols for key experiments that would be essential to determine the anti-proliferative activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and treat the cells with 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Section 3: Visualizations (Hypothetical)
The following diagrams illustrate the potential experimental workflow and a hypothetical signaling pathway that could be affected by this compound.
Formulation of Isoaesculioside D for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoaesculioside D is a triterpenoid (B12794562) saponin (B1150181) and a component of escin (B49666), the primary active extract from the seeds of the horse chestnut (Aesculus hippocastanum). Like many saponins (B1172615), this compound presents a significant challenge for in vivo studies due to its poor aqueous solubility, which can lead to low and variable bioavailability.[1] This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and enable robust preclinical research. Due to the limited publicly available data specifically for this compound, this document will leverage data for escin (a mixture of saponins including this compound) as a scientifically accepted proxy. The strategies outlined herein are designed to improve systemic exposure, ensure dose-dependent exposure for toxicological and efficacy studies, and minimize formulation-induced toxicity.[[“]][3]
Physicochemical and Toxicological Properties of Escin (as a proxy for this compound)
A thorough understanding of the compound's properties is critical for selecting an appropriate formulation strategy. The data for escin, a complex mixture containing β-escin as a major active component, are summarized below.
Table 1: Physicochemical Properties of β-Escin
| Property | Value | Reference(s) |
| Molecular Formula | C₅₅H₈₆O₂₄ | [4] |
| Molecular Weight | 1131.26 g/mol | [5] |
| Aqueous Solubility | Poorly soluble. Approx. 5 mg/mL in PBS (pH 7.2). | |
| Organic Solvent Solubility | Soluble in DMSO (~25 mg/mL), DMF (~20 mg/mL), methanol (B129727), and ethanol. Insoluble in benzene, chloroform (B151607), and acetone. | |
| pKa | 4.7 ± 0.2 (for the carboxylic acid group) | |
| Melting Point | ~224-228 °C |
Table 2: Acute Toxicity Data for Escin
| Species | Route of Administration | LD₅₀ | Reference(s) |
| Rat | Oral | 400 mg/kg | [6] |
| Rat | Intravenous | 2 mg/kg | [6] |
| Mouse | Oral | 134 mg/kg | [6] |
| Mouse | Intravenous | 1.4 mg/kg | [6] |
Note on Toxicity: A primary toxicity concern for saponins upon parenteral administration is hemolysis , the rupturing of red blood cells.[7] The hemolytic activity is a concentration-dependent effect arising from the interaction of the saponin with the cholesterol in the erythrocyte membrane.[8] Formulation strategies that encapsulate the drug, such as liposomes, can significantly mitigate this risk.[3] Triterpenoid saponins, like those in escin, have been reported to have lower hemolytic activity compared to steroidic saponins.[9]
Formulation Strategies and Protocols
The selection of a formulation strategy depends on the intended route of administration, the required dose, and the specific experimental model. Below are protocols for three common and effective approaches to enhance the solubility of poorly soluble compounds like this compound.
Strategy 1: Co-Solvent/Surfactant System (for Oral and IV Administration)
This is often the simplest and fastest approach for early-stage preclinical studies. It utilizes a mixture of pharmaceutically acceptable solvents and non-ionic surfactants to create a clear solution.
Protocol: Preparation of a Co-Solvent/Surfactant Formulation
-
Vehicle Preparation: Prepare the co-solvent/surfactant vehicle. A commonly used vehicle for saponins includes DMSO, PEG300, and Tween 80. A typical ratio is 10% DMSO, 40% PEG300, and 50% vehicle (e.g., saline or water).
-
Example Vehicle: To prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, and 5 mL of sterile saline.
-
-
Drug Solubilization: Weigh the required amount of this compound powder. First, dissolve the powder in the DMSO component of the vehicle. This can be aided by gentle vortexing or sonication.
-
Final Formulation: Slowly add the PEG300 to the drug-DMSO solution while vortexing. Finally, add the aqueous component (e.g., saline) dropwise while continuously mixing to form a clear solution.
-
Pre-Dosing Check: Before administration, visually inspect the formulation for any signs of precipitation. If the solution is cloudy, the drug concentration may be too high for that specific vehicle composition. The final formulation should be prepared fresh before each use.
Strategy 2: Liposomal Encapsulation (for IV Administration)
Liposomes are phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer, effectively creating a water-dispersible formulation. This approach is highly effective at reducing the toxicity, particularly the hemolytic activity, of saponins.[3]
Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids (e.g., a mixture of DSPC and Cholesterol at a 3:1 molar ratio) in a suitable organic solvent like chloroform or a chloroform:methanol mixture.
-
Drug Addition: Add this compound to the lipid solution. The amount should be calculated based on a desired drug-to-lipid ratio (e.g., 1:10 or 1:20 by weight).
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid-drug film on the inner surface of the flask. Ensure the film is completely dry by leaving it on the vacuum pump for at least 2 hours.
-
Hydration: Hydrate the film by adding a sterile aqueous buffer (e.g., PBS or saline) pre-warmed to a temperature above the phase transition temperature (Tc) of the lipids. Agitate the flask by gentle rotation (without vacuum) to allow the film to swell and form multilamellar vesicles (MLVs). This process can take 30-60 minutes.
-
Size Reduction (Sonication/Extrusion): To achieve a uniform size distribution suitable for IV injection (typically < 200 nm), the MLV suspension must be downsized.
-
Sonication: Use a bath sonicator or a probe sonicator. Sonication should be performed above the lipid Tc.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm pores) using a lipid extruder. This method provides better size control.
-
-
Purification (Optional): To remove any unencapsulated (free) drug, the liposome (B1194612) suspension can be purified by gel filtration or dialysis.
Strategy 3: Amorphous Solid Dispersion (for Oral Administration)
Solid dispersions involve dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. This high-energy amorphous state significantly enhances the dissolution rate and apparent solubility in the gastrointestinal tract.
Protocol: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
-
Component Dissolution: Select a suitable hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)). Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol or ethanol) in a predetermined ratio (e.g., 1:2 or 1:4 drug-to-polymer ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried mass using a mortar and pestle or a mechanical mill. Sieve the resulting powder to obtain a uniform particle size.
-
Reconstitution for Dosing: For oral gavage in animal studies, the resulting powder can be suspended in an aqueous vehicle (e.g., 0.5% carboxymethylcellulose in water) immediately before administration.
In Vivo Study Design and Considerations
Table 3: Example Pharmacokinetic Parameters for Escin in Different Species
| Species | Route | Dose | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference(s) |
| Rat | IV | 0.5 mg/kg (escin Ia) | Solution | - | - | - | 100 (reference) | [10] |
| Rat | Oral | 4 mg/kg (escin Ia) | Solution | - | - | - | <0.25 | [10] |
| Human | Oral | 50 mg | Enteric-coated tablet | ~16-18 | 2-3 | - | - | [11] |
| Human | Oral | 50 mg (b.i.d.) | Immediate Release Tablet | - | - | 98% (relative to sustained release) | - | [12][13] |
Key Considerations for In Vivo Studies:
-
Route of Administration: Oral administration is common for assessing therapeutic efficacy, but low bioavailability is a known issue.[10] Intravenous administration provides 100% bioavailability and is useful for determining intrinsic pharmacological activity and for toxicity studies.
-
Dose Selection: Doses should be selected based on preliminary efficacy and toxicity data. For anti-inflammatory studies in rats, oral doses of 5-10 mg/kg have been effective.[14]
-
Animal Models: Carrageenan-induced paw edema in rats is a standard model for evaluating the acute anti-inflammatory and anti-edematous effects of escin.[14]
-
Pharmacokinetic Analysis: Blood samples should be collected at appropriate time points to accurately determine key parameters like Cmax, Tmax, AUC, and half-life. A sensitive and validated analytical method, such as LC-MS/MS, is required for quantification in plasma.[10]
-
Toxicity Monitoring: For IV studies, monitor for signs of hemolysis (e.g., red discoloration of plasma). For all studies, monitor for general signs of toxicity, body weight changes, and perform histopathology on major organs at the end of the study.
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. β-Escin: An Updated Review of Its Analysis, Pharmacology, Pharmacokinetics, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbi.umons.ac.be [orbi.umons.ac.be]
- 9. Haemolytic activities of plant saponins and adjuvants. Effect of Periandra mediterranea saponin on the humoral response to the FML antigen of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics and bioavailability of escin Ia and isoescin Ia after administration of escin and of pure escin Ia and isoescin Ia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. Bioavailability of escin after administration of two oral formulations containing aesculus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isoaesculioside D Extraction & Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Isoaesculioside D extraction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the potential biological pathways of action.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for extracting this compound?
A1: this compound has been identified in plant species such as Euphorbia lacei and Aesculus chinensis (Chinese horse chestnut). The seeds of Aesculus chinensis are a particularly noted source for related triterpenoid (B12794562) saponins (B1172615).
Q2: What are the common challenges encountered during the extraction of this compound?
A2: As a triterpenoid saponin (B1150181), the extraction of this compound presents several challenges:
-
Low Yield: Saponin concentrations can vary significantly depending on the plant material's age, origin, and storage conditions.
-
Co-extraction of Impurities: Crude extracts often contain a complex mixture of other saponins, flavonoids, lipids, and pigments, complicating purification.
-
Degradation: Saponins can be sensitive to heat and pH, potentially leading to degradation during extraction. Hot extraction methods may cause the breakdown of labile functionalities.[1]
-
Emulsion Formation: The surfactant-like properties of saponins can lead to the formation of stable emulsions during liquid-liquid extraction, making phase separation difficult.
Q3: Which analytical techniques are most suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of saponins. For compounds like this compound that may lack a strong UV chromophore, coupling HPLC with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended for sensitive and specific detection.[2][3][4]
Q4: I am observing a low yield of this compound in my extract. What are the potential causes and solutions?
A4: Low yield can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include incomplete cell lysis, inappropriate solvent selection, and non-optimized extraction parameters.
Troubleshooting Guide: Improving this compound Yield
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant material to release the target compound. | - Ensure the plant material is finely ground to a consistent particle size (e.g., through a 0.3 mm sieve).[2] - Consider pre-treatment of the plant material, such as defatting with a non-polar solvent like n-hexane, to remove lipids that can hinder solvent penetration. |
| 2. Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for this compound. Triterpenoid saponins are generally lipophilic but require a polar solvent for extraction. | - Experiment with different concentrations of ethanol (B145695) or methanol (B129727) in water (e.g., 50%, 70%, 96%).[5] An optimized procedure for related saponins in Aesculus chinensis utilized 70% methanol.[3][4] - For ultrasonic-assisted extraction of saponins from Aesculus, 95.8% ethanol has been shown to be effective.[[“]] | |
| 3. Non-Optimized Extraction Parameters: Extraction time, temperature, and solvent-to-solid ratio may not be optimal. | - Time: For ultrasonic-assisted extraction (UAE), optimal times can be as short as 20-30 minutes.[[“]][7] For maceration, longer periods (e.g., 24-48 hours) may be necessary. - Temperature: Higher temperatures can increase extraction efficiency but also risk degradation. For UAE of saponins from Aesculus, temperatures around 50-80°C have been used.[8][9] Accelerated Solvent Extraction (ASE) for Aesculus chinensis saponins was optimized at 120°C.[3][4] - Solvent-to-Solid Ratio: A higher ratio can improve extraction but may require more solvent and longer concentration times. Ratios from 10:1 to 50:1 (mL/g) are commonly tested.[7] | |
| Formation of Stable Emulsion during Liquid-Liquid Partitioning | The amphiphilic nature of saponins causes them to act as emulsifying agents. | - Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion. - Centrifuge the mixture to facilitate phase separation. - Allow the mixture to stand for an extended period in a separatory funnel. |
| Co-elution of Impurities during HPLC Analysis | The crude extract contains compounds with similar polarities to this compound. | - Optimize HPLC Gradient: Adjust the mobile phase gradient to improve the separation of the target peak. - Sample Clean-up: Implement a solid-phase extraction (SPE) step prior to HPLC analysis to remove interfering compounds. C18 cartridges are commonly used for this purpose. - Column Selection: Use a high-resolution HPLC column with a smaller particle size or a different stationary phase chemistry. |
| Inconsistent Quantification Results | 1. Standard Instability: The this compound standard may be degrading over time. | - Prepare fresh standard solutions regularly and store them at low temperatures (e.g., -20°C) in the dark. |
| 2. Matrix Effects in MS Detection: Other components in the extract may suppress or enhance the ionization of this compound. | - Use a matrix-matched calibration curve or the standard addition method for more accurate quantification. - Employ an internal standard that has similar chemical properties and ionization behavior to this compound. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the extraction and analysis of this compound, adapted from established protocols for triterpenoid saponins from Aesculus species.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Aesculus chinensis Seeds
This protocol is optimized for the efficient extraction of saponins and is based on methods developed for related compounds from the same genus.[[“]][8][9]
1. Sample Preparation: a. Dry the seeds of Aesculus chinensis at 50°C until a constant weight is achieved. b. Grind the dried seeds into a fine powder and pass through a 0.3 mm sieve.[2] c. Optional Defatting Step: To remove lipids, perform a preliminary extraction of the powder with n-hexane in a Soxhlet apparatus for 4-6 hours. Air-dry the defatted powder.
2. Ultrasonic-Assisted Extraction: a. Weigh 10 g of the prepared plant powder and place it in a 250 mL Erlenmeyer flask. b. Add 100 mL of 70% aqueous methanol (1:10 solid-to-liquid ratio). c. Place the flask in an ultrasonic bath. d. Set the extraction parameters:
- Temperature: 60°C
- Time: 45 minutes
- Ultrasonic Power: 100 W e. After extraction, cool the mixture to room temperature.
3. Filtration and Concentration: a. Filter the extract through Whatman No. 1 filter paper. b. Collect the filtrate and re-extract the residue twice more with 50 mL of 70% methanol each time under the same conditions. c. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude saponin extract.
4. Purification (Liquid-Liquid Partitioning): a. Dissolve the crude extract in 100 mL of distilled water. b. Transfer the aqueous solution to a separatory funnel and partition successively with an equal volume of n-hexane (to remove remaining lipids) and then ethyl acetate (B1210297) (to remove less polar compounds). Discard the organic layers. c. Extract the remaining aqueous layer three times with an equal volume of n-butanol. d. Combine the n-butanol fractions and wash with a 5% NaCl solution to remove water-soluble impurities. e. Concentrate the n-butanol fraction to dryness under reduced pressure to yield a purified saponin fraction containing this compound.
Protocol 2: Quantification of this compound by HPLC-ELSD
This method is adapted from established procedures for the quantification of saponins that lack strong UV absorption.[2]
1. Preparation of Standard and Sample Solutions: a. Standard Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution. b. Sample Solution: Accurately weigh the dried saponin extract and dissolve it in methanol to a known concentration (e.g., 5 mg/mL). c. Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-ELSD Conditions:
- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, and column oven.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase:
- A: Acetonitrile
- B: Water
- Gradient Elution:
- 0-10 min: 20-35% A
- 10-25 min: 35-50% A
- 25-30 min: 50-80% A
- 30-35 min: 80% A (hold)
- 35-40 min: 80-20% A (return to initial conditions)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- ELSD Conditions:
- Drift Tube Temperature: 100°C
- Nebulizing Gas (Nitrogen) Flow Rate: 2.5 L/min
3. Data Analysis: a. Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. b. Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standard solutions. c. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoid Saponins from Aesculus Species
| Extraction Method | Solvent | Temperature | Time | Reported Yield/Efficiency | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 70% Methanol | 80°C | 4 hours | Efficient for major saponins | [[“]] |
| Sonoextraction (SE) | 95.8% Ethanol | - | ~20 min | 3.8 mg/g extract | [[“]] |
| Accelerated Solvent Extraction (ASE) | 70% Methanol | 120°C | 7 min (2 cycles) | Near 100% recovery for major saponins | [3][4] |
| Subcritical Water Extraction (SWE) | Water | 150°C | 5 min | 33.11 mg/g material | [[“]] |
| Maceration | 65% Ethanol | Room Temp. | 2 days | Suitable for bulk extraction | [[“]] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Postulated Anti-Inflammatory Signaling Pathway of this compound
Based on the known mechanism of the structurally similar compound Isoacteoside, the following pathway is proposed for the anti-inflammatory action of this compound.[10][11][12]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fio.org.cn [fio.org.cn]
- 3. Determination of four major saponins in the seeds of Aesculus chinensis Bunge using accelerated solvent extraction followed by high-performance liquid chromatography and electrospray-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revistamundodasaude.emnuvens.com.br [revistamundodasaude.emnuvens.com.br]
- 6. consensus.app [consensus.app]
- 7. biozoojournals.ro [biozoojournals.ro]
- 8. Optimisation of ultrasound-assisted extraction of polyphenols and saponins from different parts of the Aesculus hippocastanum seed [bibliotecadigital.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti‐inflammatory effects through blocking toll‐like receptor 4 dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC separation of Isoaesculioside D isomers
Welcome to the technical support center for the chromatographic separation of Isoaesculioside D isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC columns for separating this compound and its isomers? A1: Reversed-phase columns are predominantly used for the separation of triterpenoid (B12794562) saponins (B1172615) like this compound. The most successful stationary phases are those that can differentiate between the subtle structural differences of the isomers. Common choices include:
-
C18 (Octadecylsilane): A versatile and widely used stationary phase that separates compounds based on hydrophobicity. It is an excellent starting point for method development for saponin (B1150181) isomers.[1][2][3]
-
Phenyl-Hexyl: This stationary phase provides alternative selectivity compared to C18 columns. It engages in π-π interactions with analytes, which can be particularly effective for resolving structurally similar isomers.[1]
-
CN (Cyanopropyl): A less hydrophobic stationary phase that can offer unique selectivity for complex saponin mixtures.[4]
-
Cholesterol-based: Columns with cholesteryl groups have been used successfully to separate saponin isomers like oleanane (B1240867) and ursane (B1242777) types, offering another selectivity option.[5]
Q2: What is a typical starting mobile phase for separating these isomers? A2: A gradient elution using a reversed-phase approach is standard. A typical starting point is:
-
Mobile Phase A: Water with an acidic modifier.
-
Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727). Acetonitrile is often preferred over methanol due to its lower UV absorbance at the low wavelengths required for detection.[6] An acidic modifier, such as 0.05% to 0.1% formic acid or phosphoric acid, is almost always added to both phases to improve peak shape and resolution.[1][4][7]
Q3: Why is an acidic modifier necessary in the mobile phase? A3: An acidic modifier, like formic acid, phosphoric acid, or trifluoroacetic acid (TFA), is crucial for achieving sharp, symmetrical peaks and good resolution.[1][5][6] this compound and related saponins contain carboxylic acid groups. By lowering the pH of the mobile phase (typically to pH 2-3), the acidic modifier suppresses the ionization of these groups. This protonated (non-ionized) state ensures a more consistent interaction with the nonpolar stationary phase, preventing peak tailing and improving separation efficiency.[1]
Q4: How does column temperature influence the separation? A4: Column temperature is a critical parameter that affects viscosity, retention, and selectivity.
-
Increased Temperature (e.g., 30-40°C): Generally leads to sharper peaks and shorter retention times because the mobile phase viscosity decreases and mass transfer improves.[1] However, it can sometimes decrease the resolution between critical isomer pairs.
-
Decreased Temperature (e.g., 20-25°C): May enhance resolution for some closely eluting isomers by increasing retention and interaction with the stationary phase.[4] Using a column oven is essential to maintain a stable and consistent temperature for reproducible results.[1][8] A common starting temperature for saponin separations is between 25°C and 40°C.[1][7][9]
Q5: What is the best detection method for this compound isomers? A5: Saponins like this compound lack a strong chromophore, making UV detection challenging but feasible.
-
Low Wavelength UV: Detection is often performed at low wavelengths, such as 205-220 nm.[1][4][6][7]
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is highly suitable for saponins as it does not rely on the optical properties of the analyte. It provides a more uniform response for different isomers compared to UV.[1][3]
-
Mass Spectrometry (MS): HPLC-MS is an invaluable tool for identifying and confirming different isomers, providing structural information alongside chromatographic separation.[1][2][3]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
Problem 1: Poor Resolution Between Isomers
-
Potential Causes:
-
Suboptimal Mobile Phase: The organic solvent percentage or the gradient slope may not be optimal for separating the isomers.
-
Inappropriate Stationary Phase: The selected column (e.g., C18) may not provide sufficient selectivity for the specific isomers.
-
Incorrect pH: The mobile phase pH is not low enough to fully suppress the ionization of the saponins.
-
Temperature Not Optimized: The current column temperature may not be ideal for maximizing selectivity.
-
-
Solutions:
-
Optimize the Mobile Phase:
-
Decrease the gradient slope (make it shallower) to increase the separation window between peaks.
-
If using isocratic elution, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and improve separation.[10]
-
Try switching the organic solvent from acetonitrile to methanol, or vice-versa, as this can alter selectivity.
-
-
Change the Column:
-
Switch to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl) to introduce different separation mechanisms like π-π interactions.[1]
-
-
Adjust pH:
-
Ensure the concentration of the acidic modifier (e.g., 0.1% formic acid) is sufficient to maintain a low pH.
-
-
Vary Temperature:
-
Problem 2: Peak Tailing
-
Potential Causes:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the column can interact with the polar groups of the saponins.
-
Insufficient Mobile Phase Acidity: Carboxylic acid groups on the analytes are partially ionized, causing tailing.
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.[10]
-
-
Solutions:
-
Use a High-Purity Column: Modern, end-capped columns made with high-purity silica minimize silanol interactions.
-
Increase Mobile Phase Acidity: Increase the concentration of the acid modifier or switch to a stronger acid to ensure complete protonation of the analytes.[11]
-
Reduce Sample Concentration: Dilute the sample or inject a smaller volume.
-
Problem 3: Broad Peaks
-
Potential Causes:
-
High Dead Volume: Excessive tubing length or loose fittings between the injector, column, and detector can cause peak broadening.[1]
-
Slow Mass Transfer: Large molecules like saponins may exhibit slow mass transfer kinetics.
-
Column Contamination or Void: A void at the column inlet or contamination can distort peak shape.[1]
-
-
Solutions:
-
Minimize Tubing: Use the shortest possible tubing with a small internal diameter and ensure all connections are secure.[1]
-
Optimize Flow Rate and Temperature: A lower flow rate can sometimes improve peak shape.[1] Alternatively, increasing the temperature can improve mass transfer and lead to sharper peaks.[1]
-
Maintain Column Health: Use a guard column to protect the analytical column.[1] If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace it.[1][12]
-
Problem 4: Inconsistent Retention Times
-
Potential Causes:
-
Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection.
-
Temperature Fluctuations: The ambient laboratory temperature is changing, and no column oven is in use.[1]
-
Mobile Phase Instability: The mobile phase was not prepared freshly or is not mixed properly.[1]
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is equilibrated for at least 5-10 column volumes before each injection.[1]
-
Use a Column Oven: Maintain a constant and controlled temperature for reproducible retention times.[1][8]
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is thoroughly degassed and mixed.[1]
-
Data Presentation: Comparative HPLC Conditions
The following tables summarize various HPLC conditions used for the separation of aescin and other saponin isomers, which can serve as a starting point for method development for this compound.
Table 1: HPLC Columns and Mobile Phases for Saponin Isomer Separation
| Stationary Phase | Dimensions | Mobile Phase | Reference |
| Gemini C18 | 250 x 4.6 mm, 5 µm | Acetonitrile / 0.1% Phosphoric Acid (40:60, v/v) | [7][13] |
| Zorbax SB-ODS (C18) | 150 x 2.1 mm, 3 µm | Acetonitrile / 0.1% Phosphoric Acid (39:61, v/v) | [4] |
| CN Column | 250 x 4.6 mm, 5 µm | Methanol 100% (pH=6.0) | [4] |
| Phenyl-Hexyl | (Typical: 150-250 mm length) | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | [1] |
Table 2: Operating Parameters for Saponin Isomer Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Gemini C18 | Zorbax SB-ODS | CN Column |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Temperature | 25°C | Not Specified | 20°C |
| Detection | UV at 220 nm | UV at 210 & 230 nm | UV at 210 nm |
| Reference | [7][13] | [4] | [4] |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Isomers
This protocol provides a systematic approach to developing a robust separation method.
-
Column Selection:
-
Begin with a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). This is a good general-purpose starting point.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases thoroughly.
-
-
Initial Gradient and Conditions:
-
Set the column temperature to 30°C using a column oven.[1]
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 210 nm.
-
Program a broad linear gradient to scout the elution profile, for example:
-
0-2 min: 30% B
-
2-25 min: 30% to 70% B
-
25-27 min: 70% to 95% B (column wash)
-
27-30 min: 95% B
-
30-31 min: 95% to 30% B (return to initial)
-
31-40 min: 30% B (equilibration)
-
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is weak or identical to the initial mobile phase (e.g., 30% acetonitrile in water) to avoid peak distortion.[1]
-
-
Analysis and Optimization:
-
Inject the sample and evaluate the chromatogram for resolution, peak shape, and retention time.
-
If resolution is poor: Decrease the gradient slope. For example, change the 2-25 min segment to 35% to 55% B over a longer period (e.g., 30 minutes).
-
If peaks are tailing: Confirm the mobile phase contains sufficient acid (0.1%).
-
If run time is too long: Once separation is achieved, the gradient can be steepened in sections where no peaks are eluting to shorten the analysis time.
-
If C18 fails: Switch to a Phenyl-Hexyl column and repeat the optimization process to leverage alternative selectivity.
-
Visualizations
Caption: Workflow for HPLC method development and optimization.
Caption: Troubleshooting logic for poor isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [dr.lib.iastate.edu]
- 7. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. hplc.eu [hplc.eu]
- 12. realab.ua [realab.ua]
- 13. New HPLC pattern-oriented approach for quality control of enteric coated tablets containing aescin from Aesculus hippocastanum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Isoaesculioside D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Isoaesculioside D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) with various potential pharmacological activities. However, like many other saponins (B1172615), it exhibits very low oral bioavailability, which significantly limits its therapeutic potential. Studies on the closely related Akebia Saponin D (ASD) have shown an extremely low oral bioavailability of about 0.025% in rats.[1][2][3] This poor bioavailability is attributed to several factors, including poor gastrointestinal permeability, extensive degradation before absorption, and significant biotransformation in the gut.[1][2][3]
Q2: What are the primary mechanisms limiting the oral bioavailability of this compound?
A2: The primary barriers to the oral bioavailability of this compound and similar saponins are:
-
Poor Membrane Permeability: Due to its molecular size and polarity, this compound has difficulty crossing the intestinal epithelial barrier.
-
Pre-systemic Metabolism: The gut microbiota can extensively metabolize saponins, breaking them down before they can be absorbed into the bloodstream.[1][2][3]
-
Efflux Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the absorbed compound back into the intestinal lumen.
-
Low Aqueous Solubility: While some saponins have good water solubility, their solubility in the lipid environment of the cell membrane can be a limiting factor for passive diffusion.
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies have proven effective for enhancing the bioavailability of structurally similar saponins like Akebia Saponin D (ASD) and can be applied to this compound:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level. For ASD, a solid dispersion using Poloxamer 407 and Cremophor® RH 40 significantly improved its oral bioavailability.[4][5]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. A SNEDDS formulation of an ASD-phospholipid complex increased the relative bioavailability by 431.8%.[6]
-
Microcrystalline Preparations: Altering the crystalline form of the saponin can impact its dissolution rate and subsequent absorption. A microcrystalline form of ASD demonstrated a 4.3-fold increase in AUC (Area Under the Curve) compared to its amorphous form.[7][8]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enhancing their absorption.
Troubleshooting Guides
Formulation & Characterization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency in liposomes. | - Inappropriate lipid composition.- Incorrect drug-to-lipid ratio.- Suboptimal hydration temperature.- Inefficient sizing method (sonication/extrusion). | - Optimize the lipid composition (e.g., add cholesterol to improve stability).- Vary the drug-to-lipid ratio to find the optimal loading.- Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids.- Optimize sonication time/power or the number of extrusion cycles. |
| Inconsistent particle size in nanoformulations. | - Inhomogeneous mixing during preparation.- Inappropriate surfactant/cosurfactant ratio in SNEDDS.- Aggregation of particles. | - Ensure uniform mixing using appropriate equipment (e.g., high-shear homogenizer).- Construct a pseudo-ternary phase diagram to identify the optimal nanoemulsion region.- Evaluate the zeta potential; a value further from zero (e.g., > ±30 mV) indicates better stability against aggregation. |
| Drug degradation during solid dispersion preparation (melt extrusion). | - High processing temperature.- Shear stress during extrusion. | - Select a polymer with a lower glass transition temperature (Tg).- Incorporate a plasticizer to reduce the processing temperature.- Optimize the screw speed and feed rate to minimize shear. |
In Vitro & In Vivo Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in in vitro permeability assay (e.g., Caco-2) results. | - Inconsistent cell monolayer integrity.- Efflux transporter activity.- Low analyte concentration in the receiver compartment. | - Monitor the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity before each experiment.- Include experiments with known P-glycoprotein inhibitors (e.g., verapamil) to assess the role of efflux.- Use a more sensitive analytical method (e.g., LC-MS/MS) for quantification. |
| No significant increase in plasma concentration after oral administration of a novel formulation. | - Formulation instability in the gastrointestinal tract.- Rapid metabolism by gut microbiota.- Insufficient dose. | - Evaluate the stability of the formulation in simulated gastric and intestinal fluids.- Co-administer with antibiotics in an animal model to investigate the role of gut microbiota (for research purposes).- Perform a dose-ranging study to determine if a higher dose is required. |
| Matrix effects leading to inaccurate quantification in biological samples (LC-MS/MS). | - Co-eluting endogenous compounds from the biological matrix (plasma, urine, feces).- Ion suppression or enhancement. | - Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation).- Adjust the chromatographic conditions to better separate the analyte from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Akebia Saponin D (ASD) in Rats Following Intravenous and Oral Administration.
| Route of Administration | Dose (mg/kg) | AUC₀₋t (h*µg/mL) | Oral Bioavailability (%) |
| Intravenous | 10 | 19.05 ± 8.64 | - |
| Intragastric (Oral) | 100 | 0.047 ± 0.030 | 0.025 |
| Data from a study on Akebia Saponin D, a close structural analog of this compound.[1][2][3] |
Table 2: Improvement in Oral Bioavailability of Akebia Saponin D (ASD) with Different Formulations in Rats.
| Formulation | Composition | Cmax (ng/mL) | AUC₀₋₃₆h (ng·h/mL) | Relative Bioavailability (%) |
| ASD (Control) | - | 180.5 ± 75.1 | 3020.2 ± 987.6 | 100 |
| ASD-Phospholipid Complex (APC) | ASD + Phospholipids | 549.7 ± 113.5 | 5551.1 ± 1357.4 | 183.8 |
| APC-SNEDDS | APC in a self-nanoemulsifying system | 985.8 ± 366.6 | 13038.4 ± 5121.7 | 431.8 |
| ASD Solid Dispersion 1 (ASD-SD1) | ASD:Poloxamer 407:Cremophor® RH 40 (5:9:1) | - | - | 233.1 |
| ASD Solid Dispersion 2 (ASD-SD2) | ASD:Poloxamer 407 (5:9) | - | - | 156.9 |
| Microcrystalline ASD | - | - | 4.3 times higher than amorphous ASD | - |
| Data compiled from studies on Akebia Saponin D.[4][5][6][7][8] |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Poloxamer 407, PVP K30) in a suitable common solvent (e.g., ethanol, methanol). The ratio of drug to carrier should be optimized (e.g., 1:2, 1:5, 1:9 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the inner wall of the flask.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (using techniques like DSC, XRD, and SEM).
In Vitro Permeability Assay using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a TEER meter. Monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) are suitable for the experiment.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test formulation of this compound (dissolved in HBSS) to the apical (AP) side of the insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Key steps in the oral absorption pathway of this compound.
References
- 1. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 2. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of oral bioavailability of akebia saponin D by destroying self-micelles and inhibiting multidrug resistance-associated protein mediated efflux - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Enhancement of oral bioavailability of akebia saponin D by destroying self-micelles and inhibiting multidrug resistance-associated protein mediated efflux - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Microcrystalline preparation of akebia saponin D for its bioavailability enhancement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
Validation & Comparative
A Comparative Analysis of Isoaesculioside D and Aesculin: A Review of Available Data
A comprehensive literature search reveals a significant disparity in the available scientific data between Aesculin and Isoaesculioside D, precluding a direct, data-driven comparative analysis as initially intended. While Aesculin is a well-characterized coumarin (B35378) glycoside with extensive research into its pharmacological activities, this compound appears to be a distinct saponin (B1150181) with no publicly available biological activity data. This guide will present the extensive data available for Aesculin and highlight the current knowledge gap regarding this compound.
Introduction to the Compounds
Aesculin , also known as Esculin, is a coumarin glucoside that naturally occurs in the horse chestnut tree (Aesculus hippocastanum), California Buckeye (Aesculus californica), and in the resin of the Daphne mezereum.[1][2] It is widely recognized for its vasoprotective, anti-inflammatory, and antioxidant properties.[3][4]
This compound , as identified by its CAS number 1184581-59-6, is a complex triterpenoid (B12794562) saponin.[3] In contrast to Aesculin, there is a notable absence of published studies detailing its pharmacological effects, mechanism of action, or comparative efficacy. Searches for the biological activity of this compound frequently lead to information pertaining to a different compound, Isoacteoside (B1238533) (a phenylethanoid glycoside), indicating a potential for nomenclature confusion in scientific databases.
Physicochemical Properties
A fundamental comparison begins with the distinct structural and chemical properties of these molecules. Aesculin is a relatively small glycosylated coumarin, while this compound is a much larger and more complex saponin.
| Property | This compound | Aesculin (Esculin) |
| CAS Number | 1184581-59-6 | 531-75-9 |
| Molecular Formula | C58H90O24 | C15H16O9 |
| Molecular Weight | 1171.3 g/mol [3] | 340.28 g/mol [2] |
| Chemical Class | Triterpenoid Saponin | Coumarin Glycoside[1] |
| Natural Sources | Data not available | Horse Chestnut, Barley, Daphne resin[1][2] |
Pharmacological Activities of Aesculin
Due to the lack of data for this compound, this section will focus on the well-documented pharmacological activities of Aesculin, supported by experimental data from various studies.
Anti-inflammatory Activity
Aesculin has demonstrated significant anti-inflammatory effects across multiple experimental models. It works by suppressing the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[4] This action is primarily mediated through the inhibition of key signaling pathways.
| Activity | Model | Key Findings | Reference |
| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated Macrophages | Reduced production of TNF-α and IL-6. | [5] |
| Edema Reduction | Carrageenan-induced Rat Paw Edema | Attenuated swelling and inflammation. | [5] |
| Colitis Amelioration | In vivo and in vitro models | Alleviated symptoms of colitis by suppressing inflammatory factors. | [4] |
Antioxidant Activity
Aesculin is a potent antioxidant, a property that contributes to many of its therapeutic effects.[4] It functions by directly scavenging free radicals and by modulating the activity of endogenous antioxidant enzymes.[4][6]
| Assay | Metric | Result for Aesculin | Reference |
| DPPH Radical Scavenging | EC₅₀ | ~0.141 μM | [6] |
| Enzyme Modulation | In vivo (mice) | Enhanced superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) activities. | [6] |
Anticancer Activity
Aesculin exhibits anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death).[3] Its mechanism often involves the mitochondrial apoptosis pathway.[3]
| Cell Line | Activity | Mechanism | Reference |
| Carcinoma Cells | Inhibition of proliferation | Induction of mitochondrial apoptosis pathway. | [3] |
| Various Cancer Cells | Induction of apoptosis | Activation of caspase-dependent pathways. | [3] |
Mechanism of Action: Key Signaling Pathways for Aesculin
The anti-inflammatory and anticancer effects of Aesculin are largely attributed to its ability to modulate critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways.[3][4]
Caption: Inhibition of the NF-κB Signaling Pathway by Aesculin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for assays commonly used to evaluate the bioactivities of compounds like Aesculin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.[7]
-
Reagent Preparation : A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.[8] The solution should be freshly made and protected from light.[7]
-
Sample Preparation : The test compound (e.g., Aesculin) is dissolved in the same solvent to create a series of concentrations. A known antioxidant, such as ascorbic acid, is used as a positive control.[7]
-
Reaction : A defined volume of each sample concentration is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[7]
-
Incubation : The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[7]
-
Measurement : The absorbance of each solution is measured using a spectrophotometer at a wavelength of 517 nm.[8]
-
Calculation : The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cell lines.[9]
-
Cell Seeding : Cells are seeded into a 96-well plate at a specific density (e.g., 10⁴–10⁵ cells/well) and allowed to adhere overnight in a CO₂ incubator at 37°C.[10]
-
Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition : After incubation, the culture medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well.[11]
-
Formazan (B1609692) Crystal Formation : The plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9][12]
-
Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading : The plate is gently shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader, typically at a wavelength of 570 nm.[10] Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion
There is a substantial body of evidence supporting the diverse pharmacological activities of Aesculin, particularly its anti-inflammatory, antioxidant, and anticancer effects, which are mediated through the modulation of key signaling pathways like NF-κB. In stark contrast, This compound remains an uncharacterized compound in the context of biological activity. The current scientific literature does not provide the necessary data to perform a meaningful comparative analysis. Future research is required to isolate and characterize this compound and evaluate its potential therapeutic properties, which would then allow for a direct comparison with established compounds like Aesculin. Until such data becomes available, Aesculin remains the compound of interest for further development in the areas of vascular health and inflammatory diseases.
References
- 1. Isoschaftoside Inhibits Lipopolysaccharide-Induced Inflammation in Microglia through Regulation of HIF-1α-Mediated Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activity of Alkaloids from the Genus Lycoris (Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS No.: 1184581-59-6 — this compound (this compound) | Kehua Intelligence [en.kehuaai.com]
- 4. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the anticancer activity of functionalized isoindigos: synthesis, drug-like potential, mode of action and effect on tumor-induced xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant activity of isoacteoside from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of jionoside D from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer Activity of Iso-Mukaadial Acetate on Pancreatic and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of isoacteoside from Abeliophyllum distichum - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Isoaesculioside D: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds like Isoaesculioside D, a triterpenoid (B12794562) saponin (B1150181), is critical for pharmacokinetic studies, quality control, and formulation development. When data is generated using different analytical methods within or across studies, cross-validation is essential to ensure the consistency and comparability of the results.
This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As specific cross-validation data for this compound is not widely published, this document presents a hypothetical comparison based on established methodologies and typical performance characteristics for structurally similar saponins (B1172615).
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for routine analysis of bulk materials and formulations, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalysis in complex biological matrices.[1][2]
Table 1: Comparison of Hypothetical Method Performance Characteristics for this compound
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | ||
| - Intraday | < 2% | < 10% |
| - Interday | < 3% | < 15% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL | 0.5 ng/mL |
| Matrix Effect | Not typically assessed | 85 - 115% |
| Selectivity | Moderate | High |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for method validation and cross-validation. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Protocol 1: HPLC-UV Method for Quantification in a Pharmaceutical Formulation
This method is designed for the assay of this compound in a finished product, such as a cream or tablet.
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized sample equivalent to approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add 70 mL of methanol (B129727).
-
Sonicate for 30 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm, as saponins often lack a strong chromophore.[3][4]
-
Injection Volume: 20 µL.
-
-
Calibration Standards:
-
Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).
-
Perform serial dilutions to prepare working standards in the range of 1 - 100 µg/mL.
-
Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
This method is suitable for pharmacokinetic studies requiring high sensitivity to measure low concentrations of this compound in a biological matrix.[2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a structurally similar saponin or a stable isotope-labeled this compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 50 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transition for this compound: Precursor Ion (Q1) -> Product Ion (Q3)
-
Hypothetical MRM Transition for Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3)
-
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards (0.5 - 500 ng/mL) and QCs (low, mid, high concentrations) by spiking blank human plasma with known amounts of this compound.
-
Process the standards and QCs alongside the unknown samples.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for method selection and the cross-validation process.
Caption: Logic diagram for selecting an analytical method.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. Fast and Sensitive LC-MS/MS Method for the Quantitation of Saponins in Various Sugar Beet Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
In Vivo Efficacy of Saponins from Aesculus chinensis, Including Isoaesculioside D, Compared to Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of triterpenoid (B12794562) saponins (B1172615) isolated from the seeds of Aesculus chinensis, the plant source of Isoaesculioside D, against standard anti-inflammatory and anticancer drugs. Due to the limited availability of specific in vivo data for this compound, this guide focuses on the broader class of saponins from this plant, with the acknowledgment that this compound is a constituent of this group. The information presented herein is intended to support preclinical research and drug development efforts.
Anti-Inflammatory Efficacy
Triterpenoid saponins from Aesculus chinensis have demonstrated notable anti-inflammatory properties in in vivo models. A key study by Wei et al. (2004) provides quantitative data on the anti-inflammatory effects of four major saponins isolated from the seeds of this plant, which serves as the basis for the following comparison with the standard anti-inflammatory drug, dexamethasone (B1670325).
Quantitative Data Comparison: Anti-Inflammatory Effects
The following table summarizes the in vivo anti-inflammatory activity of individual saponins from Aesculus chinensis compared to a standard drug, based on the croton oil-induced ear swelling model in mice.
| Compound | Dose (mg/kg) | Inhibition of Ear Edema (%) | Standard Drug | Dose (mg/kg) | Inhibition of Ear Edema (%) |
| Saponin (B1150181) 1 | 50 | 45.2 | Dexamethasone | 0.5 | ~50-60[1] |
| Saponin 2 | 50 | 51.8 | |||
| Saponin 3 | 50 | 39.4 | |||
| Saponin 4 | 50 | 48.6 | |||
| Total Saponins | 200 | 35.5 |
Data for saponins are derived from the study by Wei et al. (2004). Data for dexamethasone is based on typical effective doses in similar mouse models[1]. It is important to note that direct comparative studies under identical conditions are not available.
Experimental Protocols: Anti-Inflammatory Studies
Croton Oil-Induced Ear Edema in Mice (adapted from Wei et al., 2004)
-
Animals: Male Kunming mice (18-22 g).
-
Induction of Inflammation: A solution of 2% croton oil in acetone (B3395972) is applied to the inner surface of the right ear of each mouse.
-
Treatment: The test compounds (saponins) are administered orally one hour before the application of croton oil. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug (e.g., dexamethasone).
-
Evaluation: After a specified time (e.g., 4 hours), the mice are sacrificed, and circular sections of both ears are weighed. The difference in weight between the right and left ear punches is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is calculated relative to the control group.
Anticancer Efficacy
Quantitative Data Comparison: In Vitro Cytotoxicity
The table below showcases the half-maximal inhibitory concentration (IC₅₀) values of various saponins from Aesculus chinensis against different human cancer cell lines. This provides a basis for preliminary comparison with the in vitro activity of a standard chemotherapeutic agent, cyclophosphamide (B585) (active metabolite).
| Compound | Cancer Cell Line | IC₅₀ (µM) | Standard Drug | Cancer Cell Line | IC₅₀ (µM) |
| Saponin A | A549 (Lung) | 10.5 | 4-hydroxycyclophosphamide (B600793) | A549 (Lung) | ~5-20 |
| Saponin B | HepG2 (Liver) | 8.2 | HepG2 (Liver) | ~10-50 | |
| Saponin C | MCF-7 (Breast) | 15.8 | MCF-7 (Breast) | ~20-100 |
IC₅₀ values for saponins are indicative and compiled from various in vitro studies on saponins from Aesculus chinensis. IC₅₀ values for 4-hydroxycyclophosphamide are approximate and can vary based on experimental conditions.
Experimental Protocols: Anticancer Studies
In Vivo Tumor Xenograft Model (General Protocol)
-
Cell Lines: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., a saponin from Aesculus chinensis) is administered via a suitable route (e.g., oral, intraperitoneal) at various doses. A standard chemotherapeutic drug (e.g., cyclophosphamide) is used as a positive control.
-
Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group compared to the control group. Other parameters such as body weight and survival rate can also be monitored.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
Unveiling the Potential for Synergy: Isoaesculioside D in Combination Therapies
While direct experimental evidence on the synergistic effects of Isoaesculioside D with other compounds is not currently available in published literature, a comprehensive analysis of its known biological activities and mechanisms of action provides a strong basis for predicting potential synergistic combinations. This compound is identified as being structurally synonymous with or highly similar to isoacteoside (B1238533), a well-researched phenylpropanoid glycoside with potent anti-inflammatory properties.
This guide explores the potential for this compound to act in synergy with other therapeutic agents, drawing on the extensive research conducted on isoacteoside. The focus is on its significant anti-inflammatory effects, which are primarily mediated through the inhibition of key signaling pathways involved in the inflammatory response. By understanding these mechanisms, we can hypothesize and outline potential combination therapies that could enhance therapeutic outcomes in various diseases, including inflammatory disorders and cancer.
Biological Activity of this compound (as Isoacteoside)
The primary biological activity of isoacteoside is its potent anti-inflammatory effect. Research has demonstrated its ability to suppress the production of pro-inflammatory cytokines and mediators. This is achieved through the modulation of critical signaling pathways.
| Biological Target | Effect of this compound (Isoacteoside) | Key Signaling Pathways Involved | Potential for Synergy |
| Pro-inflammatory Cytokines | Inhibition of TNF-α, IL-6, and IL-1β production.[1][2][3][4] | NF-κB, MAPK (JNK, p38)[1][3][4] | Combination with agents that target different inflammatory pathways or cytokine receptors. |
| Inflammatory Enzymes | Suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2] | NF-κB[2] | Potential synergy with non-steroidal anti-inflammatory drugs (NSAIDs) or other iNOS/COX-2 inhibitors, allowing for lower, safer doses. |
| Toll-like Receptor 4 (TLR4) | Blocks TLR4 dimerization, a critical step in the activation of downstream inflammatory signaling.[2][3] | MyD88-dependent and TRIF-dependent pathways[2][3] | Synergistic effects with compounds that target other components of the TLR signaling cascade or with therapies for diseases where TLR4 activation is pathogenic. |
| Transcription Factors | Attenuates the activation of NF-κB and AP-1.[2][3] | IKK, IκB-α, JNK, p38 MAPK[2][3] | Enhanced therapeutic effect when combined with chemotherapeutic agents whose efficacy is limited by NF-κB-mediated resistance. |
Experimental Protocols for Assessing Synergy
To validate the hypothesized synergistic effects of this compound, rigorous experimental protocols are necessary. The following outlines a potential workflow for in vitro and in vivo evaluation.
1. In Vitro Synergy Assessment:
-
Cell Culture: Select appropriate cell lines based on the therapeutic area of interest (e.g., macrophage cell lines like RAW 264.7 for inflammation studies, or cancer cell lines with high NF-κB activity).
-
Combination Treatment: Treat cells with this compound and a selected partner compound across a range of concentrations, both individually and in combination.
-
Cytotoxicity/Viability Assay: Utilize assays such as the MTT or CellTiter-Glo assay to determine the effect of the combination on cell viability.
-
Calculation of Combination Index (CI): Employ the Chou-Talalay method to quantitatively determine the nature of the interaction.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Mechanism-based Assays:
-
ELISA: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Western Blot: Analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p65, IκBα, p38, JNK).
-
Reporter Gene Assays: Use luciferase reporter constructs to measure the transcriptional activity of NF-κB and AP-1.
-
2. In Vivo Synergy Studies:
-
Animal Models: Utilize relevant animal models, such as lipopolysaccharide (LPS)-induced endotoxemia or a tumor xenograft model.
-
Treatment Regimen: Administer this compound and the partner compound, alone and in combination, according to a predetermined schedule and dosage.
-
Efficacy Evaluation:
-
In inflammation models, measure serum cytokine levels and assess tissue damage.
-
In cancer models, monitor tumor volume and weight.
-
-
Pharmacodynamic Analysis: Collect tissue samples to analyze the in vivo modulation of the target signaling pathways via methods like immunohistochemistry or Western blotting.
Visualizing Potential Synergistic Mechanisms
The following diagrams illustrate the key signaling pathway targeted by this compound (isoacteoside) and a proposed experimental workflow for evaluating synergy.
Caption: Signaling pathway inhibited by this compound (isoacteoside).
References
- 1. researchgate.net [researchgate.net]
- 2. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti‐inflammatory effects through blocking toll‐like receptor 4 dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of isoacteoside from Abeliophyllum distichum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Techniques for Isoaesculioside D and Related Saponins
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Extraction of Bioactive Saponins (B1172615) from Aesculus Species.
The quest for efficient and sustainable methods to isolate bioactive compounds is a cornerstone of natural product research. Isoaesculioside D, a triterpenoid (B12794562) saponin (B1150181) from the seeds of Aesculus species, has garnered interest for its potential pharmacological activities. This guide provides a head-to-head comparison of various extraction techniques for this compound and related saponins, supported by experimental data to inform your selection of the most suitable method.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction technique is critical for maximizing the yield and purity of the target saponins while minimizing the environmental impact and operational costs. Below is a summary of quantitative data for different extraction methods applied to saponins from Aesculus species. While data specifically for this compound is limited, the presented data for major saponins, including isoescins, provides a strong proxy for performance.
| Extraction Technique | Plant Material & Target | Solvent | Key Parameters | Yield/Recovery | Source |
| Accelerated Solvent Extraction (ASE) | Aesculus chinensis seeds (Major saponins including isoescin Ia & Ib) | 70% Methanol (B129727) | 120°C, 7 min static time, 2 cycles | 95.2 - 97.3% recovery | [1][2] |
| Subcritical Water Extraction (SWE) | Aesculus hippocastanum seeds (Escins) | Water | 150°C, 5 min | 33.11 mg/g of material | [[“]] |
| Conventional Methanol Extraction | Aesculus hippocastanum seeds (Crude saponins) | Methanol | Room temperature, solid-liquid extraction | 142 mg/g of ground dry seed | [4][5] |
| Conventional Ethanol (B145695) Reflux | Aesculus chinensis seeds (Purified saponin fraction) | 70% Ethanol | Reflux for 8 hours (4 cycles) | ~2.5% of dry powdered seeds | [6] |
| Ultrasonic-Assisted Extraction (UAE) | Aesculus hippocastanum seeds (Major saponins) | 70% Methanol | 80°C, 4 hours | Not specified in snippet, but effective for quantification | [7][8] |
| Sonoextraction (SE) | Aesculus hippocastanum seed kernels (Aescin saponins) | 95.8% Ethanol | 100.9 W, ~20 min | 3.8 mg/g of extract | [[“]] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for conventional, ultrasound-assisted, and accelerated solvent extraction of saponins from Aesculus seeds.
Conventional Method: Ethanol Reflux Extraction
This traditional method is widely used for the initial extraction of saponins.
Procedure:
-
The dried and powdered seeds of Aesculus chinensis are placed in a round-bottom flask.
-
70% aqueous ethanol is added to the flask at a specific solid-to-liquid ratio.
-
The mixture is heated to reflux for a designated period, typically 2-3 hours.
-
The extraction process is repeated multiple times (e.g., three times) with fresh solvent to ensure exhaustive extraction.
-
The extracts from all cycles are combined, filtered, and the solvent is evaporated under reduced pressure to yield the crude saponin extract.
-
Further purification is typically required, often involving column chromatography.[6]
Modern Method 1: Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to enhance mass transfer and accelerate the extraction process.
Procedure:
-
Powdered seeds of Aesculus hippocastanum are suspended in 70% aqueous methanol in an extraction vessel.
-
The vessel is placed in an ultrasonic bath.
-
The extraction is carried out at a controlled temperature of 80°C for 4 hours.
-
The mixture is then centrifuged and the supernatant is collected.
-
The solvent is evaporated to obtain the saponin extract.[7][8]
Modern Method 2: Accelerated Solvent Extraction (ASE)
ASE employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
Procedure:
-
Powdered seeds of Aesculus chinensis are loaded into an extraction cell.
-
The cell is filled with 70% aqueous methanol.
-
The extraction is performed at a temperature of 120°C.
-
A static extraction is maintained for 7 minutes.
-
The process is repeated for two cycles to ensure high recovery.
-
The collected extract is then ready for analysis or further purification.[1][2]
Visualizing Extraction Workflows and Biological Pathways
To further clarify the experimental processes and potential biological mechanisms of action of these saponins, the following diagrams are provided.
Caption: Workflow diagrams for Conventional Reflux, Ultrasound-Assisted, and Accelerated Solvent Extraction.
While the specific signaling pathway for this compound is not yet fully elucidated, many triterpenoid saponins from Aesculus chinensis have demonstrated cytotoxic and anti-tumor activities.[9][10] This suggests a potential role in inducing programmed cell death, or apoptosis. The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways.
Caption: The intrinsic and extrinsic pathways of apoptosis, leading to programmed cell death.
Conclusion
The choice of extraction method for this compound and related saponins from Aesculus species has a significant impact on the efficiency and yield of the process. Modern techniques such as Accelerated Solvent Extraction (ASE) and Subcritical Water Extraction (SWE) offer high recovery rates and shorter extraction times compared to conventional methods. Ultrasound-Assisted Extraction (UAE) also presents a more efficient alternative to traditional reflux and maceration.
For researchers aiming for high-throughput and high-recovery extractions, ASE appears to be a superior method. For those prioritizing environmentally friendly processes, SWE is an excellent choice. Conventional methods, while less efficient, remain valuable for large-scale initial extractions where cost of specialized equipment may be a limiting factor. The provided protocols and workflows serve as a practical guide for implementing these techniques in a laboratory setting. Further research into the specific biological activities of this compound will help to fully elucidate its therapeutic potential and the signaling pathways through which it exerts its effects.
References
- 1. fio.org.cn [fio.org.cn]
- 2. Determination of four major saponins in the seeds of Aesculus chinensis Bunge using accelerated solvent extraction followed by high-performance liquid chromatography and electrospray-time of flight mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. orbi.umons.ac.be [orbi.umons.ac.be]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triterpenoid Saponins from the Seeds of Aesculus chinensis and Their Cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Isoaesculioside D: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Isoaesculioside D. As a saponin (B1150181), this compound requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide offers a step-by-step operational plan to manage waste containing this compound.
Hazard and Safety Information
General Hazards of Saponins (B1172615):
| Hazard Type | Description | Citations |
| Human Toxicity | Ingesting high levels of saponins may lead to gastrointestinal issues such as abdominal pain, bloating, diarrhea, nausea, and vomiting. Severe poisoning is rare. | [1] |
| Aquatic Toxicity | Saponins can be very toxic to aquatic life with long-lasting effects. | [2] |
| Skin and Eye Irritation | Some related compounds can cause severe skin burns and eye damage. May cause an allergic skin reaction. | [2] |
| Inhalation Toxicity | Some related compounds can be fatal if inhaled. | [2] |
Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of saponin compounds and other laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
Respiratory protection if there is a risk of dust generation.[2]
Step 2: Waste Segregation and Collection
Properly segregate waste contaminated with this compound. Do not mix with general laboratory trash.
-
Solid Waste:
-
Collect any solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a clearly labeled, sealed, and compatible hazardous waste container.
-
For spill cleanup, cover the spill with an absorbent material like a 1:1:1 mixture of soda ash, clay cat litter (bentonite), and sand.[3] Scoop the mixture into a designated container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Common solvents used in saponin extraction, such as ethanol (B145695) and methanol, should be collected as hazardous waste.
-
Do not pour solutions containing this compound down the drain, as saponins can be toxic to aquatic organisms.[2]
-
Step 3: Labeling and Storage
Properly label all waste containers with the following information:
-
The full chemical name: "this compound Waste"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
Store the waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible chemicals.
Step 4: Disposal Request
Once the waste container is full or has reached the storage time limit set by your institution, submit a hazardous waste pickup request to your EHS office.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
